(1R,2R)-2-[(1R,2R)-2-Fluorocyclohexyl]oxycyclohexan-1-ol
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Overview
Description
(1R,2R)-2-[(1R,2R)-2-Fluorocyclohexyl]oxycyclohexan-1-ol is a complex organic compound characterized by the presence of fluorine and hydroxyl functional groups attached to cyclohexane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[(1R,2R)-2-Fluorocyclohexyl]oxycyclohexan-1-ol typically involves multiple steps, starting from commercially available cyclohexane derivatives. The key steps include:
Fluorination: Introduction of the fluorine atom into the cyclohexane ring, often using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Hydroxylation: Introduction of the hydroxyl group, which can be achieved through oxidation reactions using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Cyclization: Formation of the final product through cyclization reactions, which may involve the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-[(1R,2R)-2-Fluorocyclohexyl]oxycyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using reagents like chromium trioxide (CrO3) or Jones reagent.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to a different functional group using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), Jones reagent, potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alcohols
Substitution: Azides, nitriles
Scientific Research Applications
(1R,2R)-2-[(1R,2R)-2-Fluorocyclohexyl]oxycyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of (1R,2R)-2-[(1R,2R)-2-Fluorocyclohexyl]oxycyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-Fluorocyclohexanol: Similar structure but lacks the additional cyclohexane ring.
(1R,2R)-2-Hydroxycyclohexyl]oxycyclohexan-1-ol: Similar structure but lacks the fluorine atom.
Uniqueness
(1R,2R)-2-[(1R,2R)-2-Fluorocyclohexyl]oxycyclohexan-1-ol is unique due to the presence of both fluorine and hydroxyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the hydroxyl group allows for specific interactions with biological targets.
Properties
IUPAC Name |
(1R,2R)-2-[(1R,2R)-2-fluorocyclohexyl]oxycyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FO2/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h9-12,14H,1-8H2/t9-,10-,11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSGJECOTLVDRJ-DDHJBXDOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)OC2CCCCC2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)O)O[C@@H]2CCCC[C@H]2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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